![molecular formula C96H94Fe2P2Pd B13414632 Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%, is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its high selectivity and efficiency in catalyzing these reactions, making it a valuable tool in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) typically involves the reaction of 1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene with a palladium source. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product. Common solvents used in the synthesis include toluene and tetrahydrofuran (THF), and the reaction is often conducted at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can also be reduced back to its original state after participating in catalytic cycles.
Substitution: The compound can undergo ligand exchange reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and organostannanes. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene, THF, and dichloromethane are frequently used .
Major Products Formed
The major products formed from reactions involving Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) are often complex organic molecules, including biaryls, styrenes, and substituted alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, allowing it to participate in various catalytic cycles. The compound facilitates the formation and breaking of chemical bonds, enabling the synthesis of complex molecules. The molecular targets and pathways involved include the activation of C-H bonds and the formation of C-C and C-N bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: This compound is a precursor to the palladium complex and is used as a ligand in various catalytic reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another similar compound used as a ligand in palladium-catalyzed reactions.
Uniqueness
Bis[1,2,3,4,5-pentaphenyl-1’-(di-t-butylphosphino)ferrocene]palladium(0) is unique due to its high selectivity and efficiency in catalyzing cross-coupling reactions. The presence of bulky phosphine ligands provides steric hindrance, enhancing the compound’s stability and reactivity. This makes it a preferred choice for synthesizing complex organic molecules with high precision .
Eigenschaften
Molekularformel |
C96H94Fe2P2Pd |
|---|---|
Molekulargewicht |
1527.8 g/mol |
InChI |
InChI=1S/2C35H25.2C13H22P.2Fe.Pd/c2*1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h2*1-25H;2*7-10H,1-6H3;;; |
InChI-Schlüssel |
LNKLNGJOEVFHJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe].[Fe].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


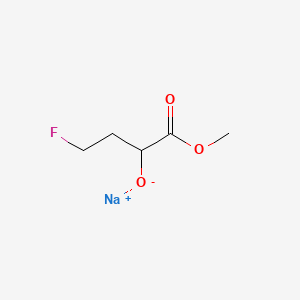


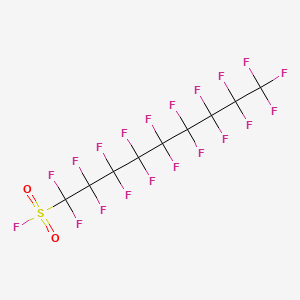

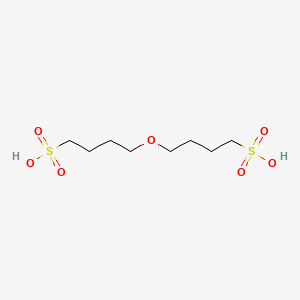
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)

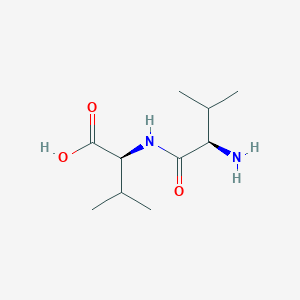
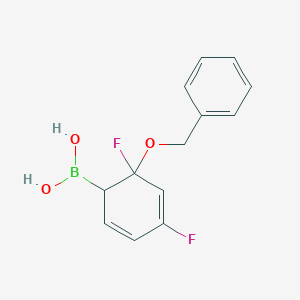
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)

